molecular formula C20H23FN6O5 B2985387 ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate CAS No. 941887-58-7

ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate

Cat. No.: B2985387
CAS No.: 941887-58-7
M. Wt: 446.439
InChI Key: PVBOZSVIIFUNHS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H23FN6O5 and its molecular weight is 446.439. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as 1,2,4-triazine derivatives, have been reported to possess a broad spectrum of biological activities . These activities are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

For example, TAK-242, a novel cyclohexene derivative, has been found to inhibit the mRNA expression of IL-6 and TNF-α induced by LPS and interferon-γ in RAW264.7 cells . This suggests that the compound may have an impact on the cytokine signaling pathway.

Pharmacokinetics

One compound with a similar structure was found to possess a potent triple-acting pparα, -γ, and -δ agonist profile with an ec50 of 0029, 0013, and 0029 µM, respectively . This suggests that the compound may have good bioavailability and efficacy.

Result of Action

For example, TAK-242 inhibited the phosphorylation of mitogen-activated protein kinases induced by LPS in a concentration-dependent manner . This suggests that the compound may have an impact on cellular signaling processes.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .

Properties

IUPAC Name

ethyl 4-[2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O5/c1-2-32-20(31)24-9-7-23(8-10-24)16(28)13-27-18(30)17(29)26-12-11-25(19(26)22-27)15-5-3-14(21)4-6-15/h3-6H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBOZSVIIFUNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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